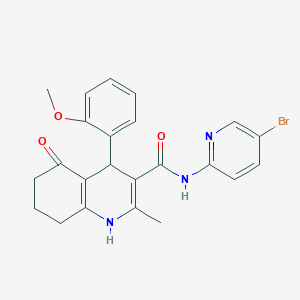![molecular formula C21H16BrNO5 B11644585 4-{(Z)-[1-(4-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11644585.png)
4-{(Z)-[1-(4-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-{(Z)-[1-(4-bromofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico es un complejo compuesto orgánico con una estructura única que incluye un grupo bromofenilo, un grupo metoxicarbonilo y una unidad de ácido benzoico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 4-{(Z)-[1-(4-bromofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico típicamente implica múltiples pasos. Un enfoque común es la condensación de 4-bromobenzaldehído con un derivado de pirrol adecuado, seguido de esterificación y posterior oxidación para introducir el grupo ácido carboxílico. Las condiciones de reacción a menudo requieren el uso de catalizadores, como paladio o cobre, y pueden implicar calentar a reflujo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 4-{(Z)-[1-(4-bromofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes u otras formas reducidas.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleofílica, como el acoplamiento de Suzuki-Miyaura, para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los catalizadores de paladio y los ácidos borónicos se emplean típicamente en las reacciones de acoplamiento de Suzuki-Miyaura.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El Ácido 4-{(Z)-[1-(4-bromofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil para estudiar mecanismos enzimáticos e interacciones proteína-ligando.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 4-{(Z)-[1-(4-bromofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a sitios activos, alterando la actividad de la molécula diana. Esta interacción puede modular varias vías bioquímicas, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-{(Z)-[1-(4-clorofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico
- Ácido 4-{(Z)-[1-(4-fluorofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico
Singularidad
La singularidad del Ácido 4-{(Z)-[1-(4-bromofenil)-4-(metoxicarbonil)-5-metil-2-oxo-1,2-dihidro-3H-pirrol-3-ilideno]metil}benzoico radica en su grupo bromofenilo, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos cloro y fluoro. La presencia del átomo de bromo puede influir en las propiedades electrónicas del compuesto y sus interacciones con otras moléculas.
Propiedades
Fórmula molecular |
C21H16BrNO5 |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
4-[(Z)-[1-(4-bromophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H16BrNO5/c1-12-18(21(27)28-2)17(11-13-3-5-14(6-4-13)20(25)26)19(24)23(12)16-9-7-15(22)8-10-16/h3-11H,1-2H3,(H,25,26)/b17-11- |
Clave InChI |
CCGINJVLLRWTPH-BOPFTXTBSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
methanone](/img/structure/B11644540.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate](/img/structure/B11644554.png)
![Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11644557.png)

![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)
![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11644574.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B11644575.png)
